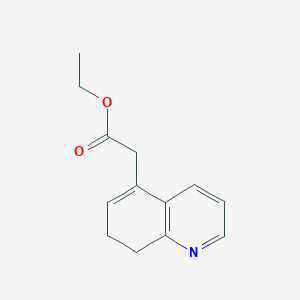

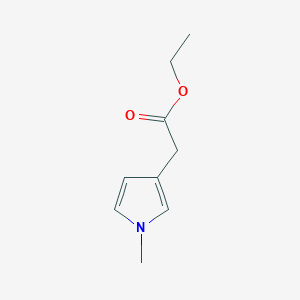

Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate

Overview

Description

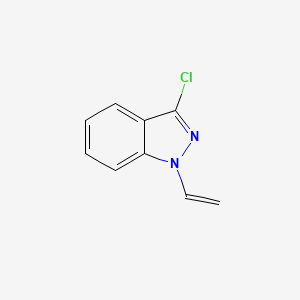

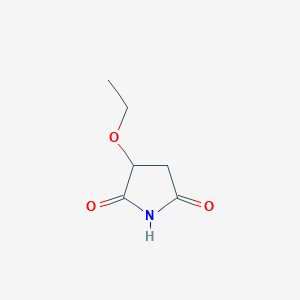

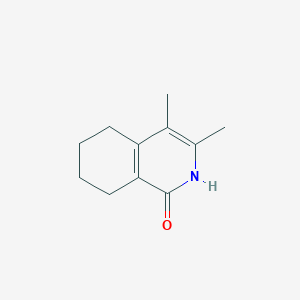

Tetrahydroquinoline is a class of organic compounds that contain a quinoline moiety which is saturated in the 5,6,7,8-positions . They are involved in a wide range of biological activities and are substructures of many natural products .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the condensation of anilines with carbonyl compounds . For example, 8-Acetyl-5,6,7,8-tetrahydroquinoline can be synthesized from 5,6,7,8-Tetrahydroquinoline and Acetonitrile .Molecular Structure Analysis

The basic structure of a tetrahydroquinoline consists of a benzene ring fused to a nitrogen-containing pyridine ring, which is saturated at the 5,6,7,8-positions . The exact structure of “Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate” would depend on the positions of the ethyl and acetate groups on this basic structure.Chemical Reactions Analysis

Tetrahydroquinolines can participate in various chemical reactions. For instance, they can act as ligands in CuI mediated room temperature C-N coupling reactions .Scientific Research Applications

Antibiotic Properties

A study by Asolkar et al. (2004) discovered a tetrahydroquinoline derivative with notable biological activity against bacteria and fungi. This compound, identified as helquinoline, was isolated from the cultures of Janibacter limosus and exhibited significant antimicrobial properties (Asolkar et al., 2004).

Antimicrobial Synthesis

Ahmed et al. (2006) conducted a study on the synthesis of various compounds, including the treatment of ethyl (quinolin-8-yloxy)acetate with hydrazine hydrate. The resulting compounds demonstrated significant inhibition of bacterial and fungal growth, indicating their potential antimicrobial activity (Ahmed et al., 2006).

Crystal Structure and Stability Analysis

Filali Baba et al. (2019) analyzed the crystal structure of a compound related to ethyl tetrahydroquinolin acetate, providing insights into its molecular configuration and stability. This study contributes to understanding the physical properties and potential applications of tetrahydroquinoline derivatives (Filali Baba et al., 2019).

Cytotoxicity and Anticancer Potential

Saleh et al. (2020) investigated compounds including ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate for their cytotoxic effects. The study showed that these compounds have potential for antitumor screening against various cancer cell lines, highlighting their relevance in cancer research (Saleh et al., 2020).

Antimicrobial

Agents SynthesisAbdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This research further underscores the antimicrobial potential of tetrahydroquinoline derivatives (Abdel-Mohsen, 2014).

Synthesis of Enantiomerically Pure Derivatives

Uenishi and Hamada (2002) developed a method for preparing enantiomerically pure tetrahydroquinolines. This research is significant for the synthesis of stereochemically specific compounds, which can be crucial in pharmaceutical applications (Uenishi & Hamada, 2002).

Formation Mechanism and Spectroscopic Analysis

Bonanomi and Palazzo (1977) isolated and identified various esters, including tetrahydroquinoline derivatives, analyzing their formation mechanism and spectroscopic properties. Such studies contribute to the understanding of the chemical behavior and potential applications of these compounds (Bonanomi & Palazzo, 1977).

Synthesis of Heterocyclic Compounds

Lu and Shi (2007) reported on the synthesis of pyrrolidine and tetrahydroquinoline derivatives, emphasizing the versatility of these compounds in creating diverse molecular structures, which is crucial for developing new pharmaceutical agents (Lu & Shi, 2007).

Future Directions

properties

IUPAC Name |

ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4,6,8,10H,2-3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKVVIFCNGXJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40740195 | |

| Record name | Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62741-61-1 | |

| Record name | Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-(1H-indol-7-yl)ethyl]-](/img/structure/B3355493.png)